4-Methylpyrido[3,2-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7N3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
4-methylpyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H7N3/c1-6-8-7(11-5-10-6)3-2-4-9-8/h2-5H,1H3 |
InChI Key |
ZMENDMAMYVBZMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=N1)C=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methylpyrido 3,2 D Pyrimidine and Its Derivatives
Classical Cyclocondensation Approaches
Classical methods for synthesizing the pyrido[3,2-d]pyrimidine (B1256433) skeleton often rely on the condensation of pre-functionalized pyridine (B92270) and pyrimidine (B1678525) precursors. These approaches are characterized by the stepwise formation of the fused ring system.
Multi-Step Synthetic Sequences from Pyridine and Pyrimidine Precursors
The synthesis of pyridopyrimidines can be achieved by starting with either a preformed pyrimidine or a pyridine ring. nih.gov One common strategy involves the use of aminopyridine derivatives which undergo cyclization with a suitable three-carbon unit to form the pyrimidine ring. For instance, the synthesis of certain 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines begins with 2,4,7-trichloropyrido[3,2-d]pyrimidine. mdpi.com This intermediate allows for sequential nucleophilic aromatic substitution reactions, first at the C-4 position with an amine like morpholine (B109124), followed by a regioselective arylation at the C-2 position. mdpi.com
Another approach starts from a substituted pyrimidine. For example, 5-bromo-2,4-dichloropyrimidine (B17362) can be reacted with an amine, followed by a palladium-catalyzed coupling with an unsaturated acid and subsequent intramolecular cyclization to build the pyridine ring. nih.gov Similarly, N-substituted pyrimidine-4-amines bearing a functional group like an aldehyde, ester, or nitrile at the C5 position are key precursors. nih.gov These can be formed from 4-chloropyrimidines through nucleophilic substitution. nih.gov
A versatile synthesis of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives, which are structurally related to the title compound, has been reported. nih.gov Although the specific synthesis of 4-Methylpyrido[3,2-d]pyrimidine via this multi-step classical approach is not detailed in the provided results, the general principles of using functionalized pyridine and pyrimidine building blocks are well-established.
One-Pot Cyclization Strategies
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of complex heterocyclic systems like pyridopyrimidines. These reactions combine three or more reactants in a single reaction vessel to form the final product, often with high atom economy and procedural simplicity. rsc.orgtsijournals.com
For the synthesis of related pyrido[2,3-d]pyrimidines, a one-pot, three-component condensation of 6-amino-1,3-dimethyluracil, various aromatic aldehydes, and malononitrile (B47326) has been successfully employed. scirp.org This reaction proceeds via a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. scirp.org The use of a catalyst, such as bismuth(III) triflate, can significantly enhance the efficiency of this process. scirp.org
Another example involves the synthesis of fused-tetrahydropyrimidines through a one-pot methylenation-cyclization reaction. nih.gov While not directly yielding this compound, this methodology showcases the potential of one-pot strategies in constructing related fused pyrimidine systems. nih.gov Furthermore, a DABCO-based ionic liquid has been utilized as a reusable catalyst for the one-pot synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives, highlighting the growing interest in catalytic one-pot procedures. oiccpress.com These methods often offer advantages in terms of reduced reaction times, simplified work-up procedures, and high product yields. tsijournals.comoiccpress.com
Modern Catalytic Syntheses
Modern synthetic chemistry has increasingly turned to catalytic methods to improve the efficiency, selectivity, and scope of reactions. The synthesis of pyridopyrimidines has benefited significantly from these advancements, particularly through the use of transition metal catalysis.
Palladium-Catalyzed Cross-Coupling Reactions in Scaffold Assembly
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of complex organic molecules, including heterocyclic scaffolds. In the context of pyridopyrimidine synthesis, these reactions are particularly useful for forming carbon-carbon and carbon-nitrogen bonds.
A notable application is the synthesis of 4-aminopyrido[3,2-d]pyrimidines through a palladium-catalyzed reaction of isocyanides with N-(bromopyridyl)amidines. acs.org This method provides good to excellent yields of the desired heterocycles. acs.org The general procedure involves heating the reactants in the presence of a palladium catalyst such as palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand like CyJohnPhos in a solvent like DMF. acs.org
Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, has also been employed. For instance, the synthesis of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines can involve a regioselective Suzuki-Miyaura coupling at the C-2 position of a chlorinated pyridopyrimidine intermediate. mdpi.com This reaction is typically carried out under microwave irradiation to achieve satisfying yields. mdpi.com These catalytic methods offer a high degree of control over the substitution pattern of the pyridopyrimidine core.
Transition Metal-Free Approaches to Pyrido[3,2-d]pyrimidine Ring Systems
While transition metal catalysis is powerful, the development of metal-free synthetic routes is a significant goal in green chemistry to avoid potential metal contamination in the final products. rsc.orgnih.gov Several transition-metal-free methods for the synthesis of pyrimidines and related heterocycles have been developed.
One such strategy involves the one-pot, multi-component reaction of lignin (B12514952) β-O-4 model compounds with amidine hydrochlorides and primary alcohols, mediated by sodium hydroxide. nih.govnih.gov This process involves a cascade of reactions including C-O bond cleavage, alcohol dehydrogenation, aldol (B89426) condensation, and dehydrogenative aromatization to form functionalized pyrimidines without the need for a transition metal catalyst or an external oxidant. nih.govnih.gov
Another approach describes the synthesis of pyrimidines and pyridines from aromatic ketones, aldehydes, and ammonium (B1175870) salts under transition-metal-free conditions, where sodium periodate (B1199274) plays a key role in controlling the selectivity. rsc.org These methods represent a sustainable alternative for constructing the pyrimidine core of pyridopyrimidine systems.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inpowertechjournal.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyridopyrimidines.
The use of multicomponent reactions (MCRs) in one-pot syntheses is a key green chemistry approach, as it often leads to higher yields, shorter reaction times, and simpler workup procedures. rsc.orgrasayanjournal.co.in For example, the bismuth(III) triflate-catalyzed one-pot synthesis of pyrido[2,3-d]pyrimidines is considered a green method due to the reusability of the catalyst and the efficiency of the reaction. scirp.org
Solvent-Free and Aqueous Medium Reactions
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize the use of hazardous organic solvents. researchgate.net While specific solvent-free or aqueous-based syntheses for this compound are not explicitly documented, related methodologies for other pyridopyrimidine isomers are prevalent and could be adapted.
For example, multi-component reactions (MCRs) are often amenable to solvent-free conditions or performance in water. researchgate.net An MCR approach to a related pyrido[2,3-d]pyrimidine (B1209978) system has been reported in water, highlighting the potential for aqueous-based synthesis in this class of compounds.
Microwave-Assisted and Sonochemical Synthetic Routes
Microwave irradiation and sonochemistry are powerful techniques used to accelerate organic reactions, often leading to higher yields and shorter reaction times.
Microwave-Assisted Synthesis: Microwave-assisted synthesis has been successfully employed for various pyridopyrimidine derivatives. researchgate.net For instance, the cyclocondensation step to form the pyridopyrimidine ring system can often be significantly accelerated by microwave heating. A one-pot, three-component reaction to produce pyrido[2,3-d]pyrimidines has been effectively carried out under microwave irradiation. researchgate.net It is highly probable that the synthesis of this compound from suitable precursors could be expedited using this technology.
Sonochemical Synthesis: Ultrasound irradiation can promote reactions through acoustic cavitation. While specific sonochemical methods for this compound are not reported, sonication has been used in the synthesis of other fused pyrimidine systems to improve reaction rates and yields.
Chemo-, Regio-, and Stereoselective Synthetic Pathways
The synthesis of substituted pyrido[3,2-d]pyrimidines often requires careful control of selectivity, particularly when multiple reactive sites are present in the starting materials or intermediates.
Regioselectivity: In the synthesis of the pyrido[3,2-d]pyrimidine core from 5-aminopyrimidines, the regioselectivity of the cyclization is crucial. The nature and position of substituents on both the pyrimidine ring and the carbon fragment being added can influence the outcome of the reaction. For the synthesis of the 4-methyl derivative, controlling the formation of the correct isomer is paramount.
Chemoselectivity: When a molecule contains multiple functional groups, chemoselectivity becomes important. For instance, in the conversion of a 4-hydroxypyrido[3,2-d]pyrimidine to the 4-chloro derivative, the chlorinating agent should selectively react with the hydroxyl group without affecting other parts of the molecule. Similarly, subsequent reactions at the 4-position must proceed without unwanted side reactions at other positions in the ring system.
Stereoselectivity: For derivatives of this compound that contain chiral centers, controlling the stereochemistry is essential. While the parent compound is achiral, the introduction of chiral substituents would necessitate stereoselective synthetic methods to obtain enantiomerically pure products. For example, the synthesis of Seletalisib, a complex molecule containing a pyrido[3,2-d]pyrimidine core, involves stereocontrolled steps to establish the correct configuration of a stereocenter in a side chain. encyclopedia.pub
Total Synthesis of Complex Molecular Architectures Featuring the this compound Moiety
Currently, there are no documented total syntheses of natural products that specifically feature the this compound moiety. The research in this area has been more focused on the synthesis of derivatives for their potential pharmacological activities. mdpi.com
However, the pyrido[3,2-d]pyrimidine core is present in complex, biologically active molecules. For example, the synthesis of Seletalisib, an inhibitor of phosphoinositide 3-kinase delta, demonstrates the incorporation of the pyrido[3,2-d]pyrimidine scaffold into a larger, more complex structure. encyclopedia.pub The synthetic strategies developed for such molecules could potentially be adapted for the synthesis of complex architectures containing the this compound unit, should such a target be identified in the future. These syntheses often involve multi-step sequences with a focus on the late-stage introduction or modification of the heterocyclic core.
Chemical Reactivity and Transformations of 4 Methylpyrido 3,2 D Pyrimidine
Electrophilic Aromatic Substitution Reactions on the Pyrido[3,2-d]pyrimidine (B1256433) Core
The pyrido[3,2-d]pyrimidine system, like other pyrimidine-based heterocycles, is characterized by a π-deficient electronic nature. This makes electrophilic aromatic substitution reactions on the carbocyclic positions of the pyrimidine (B1678525) ring challenging to achieve. researchgate.net Such reactions typically require the presence of strong electron-donating groups to activate the ring system towards electrophilic attack. researchgate.net
Common electrophilic substitution reactions such as nitration and bromination often necessitate harsh reaction conditions. For instance, studies on related polycyclic heteroaromatic systems like pyrido[2,3,4-kl]acridines have shown that nitration can be achieved using a mixture of nitric acid and sulfuric acid. nih.gov However, bromination of these systems can be difficult, sometimes failing to proceed even with reagents like bromine in acetic acid or N-bromosuccinimide (NBS). nih.gov
For the specific 4-Methylpyrido[3,2-d]pyrimidine core, there is a notable lack of documented examples of successful electrophilic aromatic substitution reactions in the scientific literature. The deactivating effect of the fused pyrimidine ring likely renders the pyridine (B92270) ring similarly unreactive towards common electrophiles under standard conditions.
Nucleophilic Additions and Substitutions at the Pyrimidine Moiety
In stark contrast to its inertness towards electrophiles, the pyrimidine moiety of the pyrido[3,2-d]pyrimidine scaffold is highly activated for nucleophilic attack. This is particularly true for positions C2 and C4, which are ortho and para to the ring nitrogens. When suitable leaving groups, such as halogens, are present at these positions, they are readily displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism.
Research has shown that in pyrido[3,2-d]pyrimidines bearing identical leaving groups at both the C2 and C4 positions, the C4 position is the more reactive site for nucleophilic attack. nih.gov This regioselectivity allows for the sequential and controlled introduction of different substituents. For instance, starting from 2,4-dichloropyrido[3,2-d]pyrimidine, the C4 chloro group can be selectively displaced first, followed by substitution at the C2 position. nih.govacs.org
A wide range of nucleophiles have been successfully employed in these substitution reactions, including:
N-nucleophiles: Amines, anilines, and hydrazines. mdpi.commdpi.com
O-nucleophiles: Alcohols and phenols, often in the presence of a base. nih.gov
S-nucleophiles: Thiols. nih.gov
The following table summarizes representative examples of nucleophilic substitution reactions on the pyrido[3,2-d]pyrimidine core.
| Starting Material | Nucleophile | Reagent/Conditions | Product | Yield (%) | Reference |
| 2,4-Dichloropyrido[3,2-d]pyrimidine | Amine | - | 4-Amino-2-chloropyrido[3,2-d]pyrimidine derivative | - | nih.gov |
| 2,4-Diazidopyrido[3,2-d]pyrimidine | Thiols | K₂CO₃/DMF or NEt₃/DCM | 5-Thiotetrazolo[1,5-a]pyrido[2,3-e]pyrimidine derivatives | 47-98 | nih.gov |
| 2,4-Diazidopyrido[3,2-d]pyrimidine | N-nucleophiles | K₂CO₃/DMF or NEt₃/DCM | 5-Amino-tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine derivatives | 47-98 | nih.gov |
| 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine | Amine | Triethylamine, NMP, 100°C | 8-Amino-2-(methylthio)pyrido[3,4-d]pyrimidine derivative | - | acs.org |
| 2,4-Dichloropyrido[2,3-d]pyrimidine | Methylamine | K₂CO₃, xylene | 2-Chloro-4-(methylamino)pyrido[2,3-d]pyrimidine derivative | - | nih.gov |
Beyond classical SNAr, modern cross-coupling methodologies have also been applied to functionalize the pyrido[3,2-d]pyrimidine scaffold, although examples are more prevalent for isomeric systems. Palladium-catalyzed reactions such as Suzuki and Buchwald-Hartwig couplings are viable strategies for forming C-C and C-N bonds, respectively, at positions bearing a suitable halide or triflate leaving group.
Functional Group Interconversions at the 4-Methyl and other Peripheral Positions
Functional group interconversions (FGI) on substituents attached to the pyrido[3,2-d]pyrimidine core are crucial for elaborating the molecular structure and for structure-activity relationship (SAR) studies in medicinal chemistry.
The 4-methyl group itself can be a site for chemical modification, although specific examples on the pyrido[3,2-d]pyrimidine are scarce. In related heterocyclic systems, methyl groups in positions activated by the ring nitrogens can undergo condensation reactions with aldehydes.
More commonly, functional groups introduced via nucleophilic substitution are further transformed. For example:
Amino groups can be acylated or undergo reductive amination. nih.gov
Thioether groups , such as a methylthio group, can be oxidized to the corresponding sulfoxide (B87167) or sulfone, the latter being an excellent leaving group for subsequent nucleophilic substitutions. acs.org
Ester groups can be hydrolyzed to carboxylic acids or converted to amides.
Nitro groups , often introduced during the synthesis of the precursor rings, can be reduced to primary amines, which serve as a handle for a wide array of further transformations. encyclopedia.pub For instance, the reduction of a nitro group on a pyrido[2,3-d]pyrimidine (B1209978) ring has been achieved using Raney Ni in DMF. encyclopedia.pub
In the synthesis of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, a 7-(bromomethyl) intermediate was converted to a 7-((cyclopropylamino)methyl) group via substitution followed by reductive amination with cyclopropylamine (B47189) and NaBH(OAc)₃. mdpi.com
Oxidation and Reduction Chemistry of the Heterocyclic System
The pyrido[3,2-d]pyrimidine ring system can undergo oxidation and reduction reactions, both at the heterocyclic core and at its substituents.
Oxidation: The nitrogen atoms in the heterocyclic core can be oxidized to form N-oxides. This transformation can alter the electronic properties of the ring system, potentially activating it for different reaction pathways. However, specific examples for the this compound are not widely reported. As mentioned previously, peripheral functional groups are readily oxidized. A common example is the oxidation of a methylthio substituent to a methylsulfonyl group using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). acs.org This conversion is synthetically useful as it transforms the methylthio group into a better leaving group for nucleophilic substitution.
Reduction: Reduction of the pyrido[3,2-d]pyrimidine core can lead to partially or fully saturated ring systems. Catalytic hydrogenation is a common method for such reductions. For example, in related pyridopyrimidine systems, nitro groups have been reduced to amines using Raney Ni and hydrogen gas. encyclopedia.pub This method can sometimes lead to the reduction of the heterocyclic core itself, depending on the reaction conditions and the substrate.
The choice of reducing agent and reaction conditions allows for selective transformations. For example, while strong reducing agents might affect the heterocyclic core, milder reagents can selectively reduce peripheral functional groups.
Ring-Opening and Ring-Closing Metathesis Reactions
Ring-closing metathesis (RCM) has become a powerful tool in organic synthesis for the construction of cyclic and macrocyclic structures. It typically involves the intramolecular reaction of a diene in the presence of a ruthenium or molybdenum catalyst. While RCM has been extensively used to synthesize a wide variety of heterocyclic compounds, its application to the direct synthesis or modification of the this compound ring system is not well-documented in the literature.
Similarly, ring-opening metathesis (ROM) and ring-opening metathesis polymerization (ROMP) are powerful techniques for the transformation of cyclic olefins, but their use in the context of the pyrido[3,2-d]pyrimidine core appears to be unexplored. The aromatic nature of the pyrido[3,2-d]pyrimidine system makes it an unsuitable substrate for standard olefin metathesis reactions. Any application of this methodology would likely involve peripheral diene-containing substituents for the purpose of creating larger macrocyclic structures fused to the core.
Metalation and Lithiation Strategies for Further Derivatization
Directed ortho-metalation (DoM) and related lithiation strategies are potent methods for the regioselective functionalization of aromatic and heteroaromatic rings. These reactions typically involve the deprotonation of a C-H bond adjacent to a directing group using a strong base, followed by quenching with an electrophile.
For the pyrimidine ring, which is generally C-H acidic, direct metalation is a feasible strategy. The treatment of substituted pyrimidines with strong lithium amide bases, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP), has been shown to effect lithiation at the C5 position, which can then be functionalized by various electrophiles. researchgate.net Regioselective zincation of pyrimidines has also been achieved using TMP-zinc bases (TMP = 2,2,6,6-tetramethylpiperidyl), affording 2-zincated pyrimidines. researchgate.net
Photochemical and Electrochemical Reactivity
The study of the photochemical and electrochemical behavior of this compound is a largely unexplored area.
Photochemical Reactivity: Photochemical reactions, such as [2+2] cycloadditions, electrocyclizations, and rearrangements, are known for many heterocyclic systems. For instance, a photochemical cyclization of an N-(pyrimidin-4-yl)methacrylamide has been reported to yield a pyrido[2,3-d]pyrimidin-7(8H)-one, albeit in low yield. nih.gov However, there is a lack of specific studies on the photochemical transformations of the this compound core. The absorption of UV light could potentially lead to excited states that undergo unique reactions not accessible through thermal methods.
Electrochemical Reactivity: The electrochemical properties of pyridopyrimidines are also not extensively documented. Cyclic voltammetry could be used to study the redox potentials of this compound, providing insight into its ability to be oxidized or reduced. Such studies could pave the way for electrosynthetic methods for its derivatization, which can offer green and efficient alternatives to traditional chemical reagents.
Reaction Mechanisms and Kinetic Studies
Detailed investigations into the specific reaction mechanisms and kinetic profiles of this compound are not extensively documented in publicly available scientific literature. The focus of many studies has been on the synthesis and biological activity of various substituted pyrido[3,2-d]pyrimidines rather than on the fundamental mechanistic and kinetic aspects of the parent compound or its simple derivatives.
However, insights into the potential reactivity of the this compound scaffold can be inferred from the synthetic methodologies employed for related compounds. The pyrido[3,2-d]pyrimidine system is known to participate in several types of chemical transformations, primarily involving nucleophilic substitution and metal-catalyzed cross-coupling reactions.
For instance, the synthesis of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine derivatives often starts from a corresponding chlorinated precursor, 2,4,7-trichloropyrido[3,2-d]pyrimidine. The chlorine atoms on the pyrimidine and pyridine rings can be selectively displaced by various nucleophiles. The regioselectivity of these substitutions is a key aspect of their chemistry. For example, the C4 position is often the most susceptible to nucleophilic aromatic substitution (SNAr), followed by the C2 and C7 positions. This suggests an electron-deficient nature of the pyrimidine ring, which is further influenced by the nitrogen atoms.
A plausible generalized mechanism for the nucleophilic substitution at the C4 position involves the attack of a nucleophile on the electron-deficient carbon, leading to the formation of a Meisenheimer-like intermediate. The stability of this intermediate is enhanced by the presence of the nitrogen atoms in the heterocyclic system, which can delocalize the negative charge. Subsequent departure of the leaving group (e.g., a chloride ion) restores the aromaticity of the ring system and yields the substituted product.
While specific kinetic data for reactions involving this compound is scarce, the rates of these substitution reactions would be expected to be influenced by several factors:
Nature of the Nucleophile: Stronger nucleophiles would generally lead to faster reaction rates.
Solvent: Polar aprotic solvents are typically employed to facilitate SNAr reactions.
Temperature: As with most chemical reactions, an increase in temperature would be expected to increase the reaction rate.
Electronic Effects of Substituents: The methyl group at the C4 position in this compound is an electron-donating group. This might slightly decrease the electrophilicity of the pyrimidine ring compared to an unsubstituted pyrido[3,2-d]pyrimidine, potentially affecting the kinetics of nucleophilic attack.
It is important to emphasize that without dedicated experimental studies, any discussion of the reaction mechanisms and kinetics of this compound remains speculative and is based on the general behavior of the broader class of pyrido[3,2-d]pyrimidine compounds. Further research is required to elucidate the precise mechanistic pathways and to quantify the kinetic parameters for the reactions of this specific compound.
Advanced Structural Elucidation and Conformational Analysis of 4 Methylpyrido 3,2 D Pyrimidine Analogues
X-Ray Crystallography for Solid-State Molecular Geometry and Packing
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state. For the broader class of pyrido[2,3-d]pyrimidines and related fused pyrimidine (B1678525) systems, SC-XRD studies have been instrumental.
In a study on a 6-bromopyrido[2,3-d]pyrimidine derivative, X-ray analysis confirmed the planar nature of the fused pyrido[2,3-d]pyrimidine (B1209978) ring system. sapub.org Similarly, the crystal structure of a 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine, determined at a high resolution of 1.7 Å, unequivocally established its competitive mode of inhibition by showing how the molecule occupies the active site of a cyclin-dependent kinase. acs.org These studies illustrate how SC-XRD provides foundational data on molecular geometry. The analysis of the crystal lattice reveals how individual molecules pack together, governed by a variety of intermolecular forces.
While a specific crystal structure for 4-Methylpyrido[3,2-d]pyrimidine is not publicly available, analysis of its analogues provides significant insight into the expected geometric parameters. For instance, the crystal structure of a related pyridopyrimidine inhibitor of Monopolar spindle 1 (Mps1) kinase revealed key details about the conformation of the heterocyclic core when bound to its target. nih.govmdpi.com
| Parameter | Description | Significance |
|---|---|---|
| PDB Code | 6H3K | Unique identifier for the crystal structure in the Protein Data Bank. |
| Key Hydrogen Bonds | The pyrimidine core forms hydrogen bonds with backbone residues of the kinase hinge region. | Confirms the binding mode and specific interactions crucial for biological activity. |
| Conformation | The pyrido[3,4-d]pyrimidine scaffold adopts a largely planar conformation. | Provides the solid-state geometry of the core heterocyclic system. |
| Packing | The molecule is enveloped by specific amino acid residues, defining its position within the protein's binding pocket. nih.gov | Illustrates the steric and electronic complementarity between the ligand and its environment. |
The packing of molecules within a crystal is directed by a network of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, collectively determine the crystal's stability and physical properties. Hydrogen bonds are among the most critical of these interactions in nitrogen-containing heterocycles.
In the crystal structures of related aminopyrimidine derivatives, N-H···N and N-H···O hydrogen bonds are prevalent, often forming predictable patterns or "synthons." acs.org For example, in the crystal structure of 2-amino-4-methoxy-6-methylpyrimidine, molecules are linked by two distinct N-H···N hydrogen bonds, creating chains of fused R²₂(8) rings. nih.gov These chains are further organized into sheets through aromatic π-π stacking interactions. nih.gov
Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. For a 6-bromopyrido[2,3-d]pyrimidine derivative, this analysis was used to provide a quantitative breakdown of all intermolecular contacts, highlighting the specific atoms involved in hydrogen bonding and other close contacts within the crystal structure. sapub.org The study of different crystalline forms of a pyrazole-1-carbothioamide showed how the available hydrogen bond donors (N-H groups) and acceptors (C=O, methoxy, C=S) can be utilized in different combinations, leading to distinct supramolecular assemblies. nih.gov This demonstrates the versatility of hydrogen bonding in directing crystal packing.
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties, including solubility, stability, and melting point. The study of polymorphism is therefore critical in fields like pharmaceuticals and materials science.
Crystal engineering is the rational design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. nih.govacs.org By selecting molecules with specific functional groups capable of forming robust supramolecular synthons (e.g., carboxylic acid dimers, amide-acid heterodimers), chemists can guide the assembly of molecules into predictable network architectures. nih.gov
While no specific polymorphs of this compound have been reported, the principles of crystal engineering are directly applicable to its derivatives. The introduction of functional groups capable of strong and directional hydrogen bonding (e.g., amides, carboxylic acids) onto the pyridopyrimidine scaffold would be a rational strategy to control crystal packing. For instance, studies on a pyrazole (B372694) derivative showed that its interaction with different molecules (forming a cocrystal or a solvate) resulted in different hydrogen bonding networks compared to the pure compound, effectively creating new crystalline forms where the primary molecule adopted different interaction patterns. nih.gov This highlights how co-crystallization can be used as a method to explore new solid forms and potentially discover polymorphs. Solvent-free methods, such as solid-state grinding or reaction with a vapor, also represent a green chemistry approach to generating new co-crystals and polymorphs. acs.org
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of molecules in solution. Standard one-dimensional (1D) ¹H and ¹³C NMR experiments provide essential information about the chemical environment, number, and connectivity of hydrogen and carbon atoms in the molecule. For substituted pyridopyrimidines, ¹H NMR spectra reveal characteristic chemical shifts for the aromatic protons on the fused ring system, as well as for substituents like the methyl group. nist.gov The coupling patterns (e.g., doublets, triplets) between adjacent protons provide valuable information about their relative positions.
While 1D NMR is powerful, complex molecules often require two-dimensional (2D) NMR techniques for unambiguous structural assignment. These experiments correlate signals from different nuclei, providing a complete picture of the molecular framework and spatial arrangement.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). researchgate.net It is highly sensitive and allows for the definitive assignment of a proton signal to its corresponding carbon atom in the molecular skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). researchgate.net This is crucial for piecing together the molecular structure, as it connects fragments that are not directly bonded. For example, an HMBC experiment on a this compound analogue would show a correlation between the methyl protons and the C4 carbon of the pyrimidine ring, confirming the methyl group's position.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike HSQC and HMBC, which show through-bond correlations, NOESY reveals correlations between nuclei that are close to each other in space, regardless of whether they are bonded. This is essential for determining the three-dimensional conformation and stereochemistry of a molecule. For example, a NOESY experiment could show a correlation between protons on the methyl group and a nearby proton on the pyridine (B92270) ring, providing information about the preferred rotational conformation.
In studies of various pyridopyrimidine isomers and related heterocycles, the combined use of these 2D techniques has been essential for complete and accurate signal assignment. nih.govnih.gov
| Technique | Information Provided | Application to this compound Analogues |
|---|---|---|
| HSQC | Direct (1-bond) ¹H-¹³C correlations. | Assigns each proton to its directly attached carbon atom. |
| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations. | Connects molecular fragments, confirming the overall carbon skeleton and placement of substituents. |
| NOESY | Through-space ¹H-¹H correlations. | Determines the 3D conformation and spatial proximity of different parts of the molecule. |
When suitable single crystals for X-ray diffraction cannot be grown, or when a material is amorphous (non-crystalline), solid-state NMR (ssNMR) becomes a vital tool for structural characterization. Unlike in solution, molecules in the solid state are fixed in orientation, leading to very broad NMR signals. Techniques like Magic-Angle Spinning (MAS) are used to average these orientation-dependent interactions and produce high-resolution spectra. mdpi.com
Cross-Polarization (CP) is often used in conjunction with MAS (CP/MAS) to enhance the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant protons. mdpi.com Advanced ssNMR experiments can provide information on:
Polymorphism: Distinguishing between different crystalline forms, as they will give rise to distinct chemical shifts and relaxation times.
Conformation: Measuring internuclear distances (e.g., through Rotational Echo Double Resonance, REDOR) to define molecular conformation in the solid state. mdpi.com
Intermolecular Packing: Probing the proximity of different molecules within the crystal lattice.
For complex heterocyclic systems, ssNMR provides data that is complementary to diffraction methods and is indispensable for characterizing materials that are not amenable to single-crystal analysis.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million. This allows for the unambiguous determination of a molecule's elemental composition, serving as a crucial confirmation of its identity. For novel pyrido[3,2-d]pyrimidine (B1256433) derivatives, HRMS is routinely used to verify that the experimentally observed mass matches the calculated mass for the expected molecular formula. nih.gov
Electron Ionization (EI) is a common MS technique that uses a high-energy electron beam to ionize molecules, creating a molecular ion (M⁺˙) and numerous fragment ions. The pattern of these fragments, known as the mass spectrum, is a molecular fingerprint that provides valuable structural information. The analysis of these fragmentation pathways helps to confirm the structure of the parent molecule.
Studies on the fragmentation of pyrimidine derivatives show characteristic patterns. sapub.orgnih.gov Typically, fragmentation is initiated by the loss of substituents from the main heterocyclic core. For a hypothetical this compound, this might involve the initial loss of a hydrogen radical or cleavage of the methyl group. Subsequent fragmentation often involves the decomposition of the heterocyclic rings themselves, for example, through the loss of small, stable molecules like HCN. The pyrimidine ring is generally found to be more stable than other attached heterocyclic rings during fragmentation. sapub.org
| Process | Description | Resulting Fragment |
|---|---|---|
| Molecular Ion Formation | Electron impact removes an electron from the parent molecule. | M⁺˙ |
| Loss of Substituent | Cleavage of a substituent from the ring system (e.g., loss of a methyl radical, ˙CH₃). | [M - CH₃]⁺ |
| Ring Fission | Breakdown of the less stable parts of the fused ring system. | Smaller heterocyclic or aromatic cations. |
| Loss of Neutral Molecules | Elimination of stable neutral molecules like HCN or N₂ from the ring fragments. | Further fragmented ions of lower mass. |
Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Conformational Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the molecular fingerprinting of pyridopyrimidine systems. These methods probe the vibrational modes of a molecule, providing a unique spectrum that is highly sensitive to its structural framework, substituent effects, and intermolecular interactions. While a dedicated experimental spectrum for this compound is not extensively reported in publicly available literature, a detailed analysis can be constructed based on data from analogous structures, such as 4-methylpyrimidine, pyrido[2,3-d]pyrimidines, and other substituted pyrimidine derivatives. nist.govresearchgate.netnih.govtandfonline.com
The vibrational spectrum of this compound is characterized by distinct modes corresponding to the stretching and bending of its constituent bonds. The fusion of the pyridine and pyrimidine rings results in a complex pattern of vibrations that can be assigned to specific functional groups and skeletal modes.
Key Vibrational Modes:
C-H Stretching: Aromatic C-H stretching vibrations from both the pyridine and pyrimidine rings are typically observed in the 3100-3000 cm⁻¹ region. The methyl group introduces characteristic aliphatic C-H stretching vibrations, which are expected to appear in the 2980-2870 cm⁻¹ range. researchgate.net
Ring Stretching (C=C and C=N): The stretching vibrations of the C=C and C=N bonds within the bicyclic aromatic system are prominent in the 1650-1400 cm⁻¹ region. These bands are often strong in both IR and Raman spectra and are sensitive to substitution on the rings. researchgate.netnih.gov For instance, in related pyrimidine derivatives, C=N aromatic stretching is reported between 1575-1525 cm⁻¹. researchgate.net
Methyl Group Bending: The methyl group gives rise to characteristic symmetric and asymmetric bending (scissoring) vibrations, typically found around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.
Ring Breathing and Deformation Modes: The collective "breathing" vibrations of the pyridine and pyrimidine rings, where the rings expand and contract symmetrically, occur at lower frequencies. In pyridine itself, a strong ring breathing mode is found near 990 cm⁻¹. Similar modes are expected for the fused pyridopyrimidine system. In-plane and out-of-plane ring deformation modes are found throughout the fingerprint region (below 1500 cm⁻¹).
Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are typically observed in the 900-650 cm⁻¹ region and are characteristic of the substitution pattern on the aromatic rings.
Theoretical calculations, such as those using Density Functional Theory (DFT), are invaluable for assigning these complex vibrational modes. By comparing experimentally obtained spectra with theoretically calculated frequencies, a detailed and accurate assignment of the fundamental vibrations can be achieved. researchgate.netphyschemres.org For example, DFT calculations on related pyridine derivatives have been used to precisely assign C-C-C in-plane bending and torsion modes. researchgate.net
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch (Methyl) | 2980 - 2870 | Medium-Weak |
| C=N/C=C Ring Stretch | 1650 - 1400 | Strong |
| Methyl Asymmetric Bend | ~1460 | Medium |
| Methyl Symmetric Bend | ~1375 | Medium |
| Ring Breathing/Deformation | 1200 - 700 | Medium-Strong |
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment
Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute stereochemistry of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light.
The parent compound, this compound, is an achiral molecule. It possesses a plane of symmetry and therefore does not have any stereocenters. As a result, it does not exhibit a chiroptical response and will not produce an ECD or VCD spectrum.
However, chiroptical spectroscopy becomes a critical analytical tool for analogues of this compound that incorporate chirality. Chirality could be introduced into the system in several ways:
Introduction of a Chiral Substituent: If a chiral group (e.g., a chiral alkyl or amino side chain) is attached to the pyridopyrimidine core.
Atropisomerism: If bulky substituents are placed at appropriate positions on the bicyclic system, they could restrict rotation around a single bond, leading to stable, non-superimposable atropisomers. These atropisomers would be enantiomeric and thus distinguishable by ECD and VCD.
For such chiral analogues, ECD spectroscopy would probe the stereochemical arrangement around the chromophoric pyridopyrimidine core, while VCD would provide detailed stereochemical information about the entire molecule's three-dimensional structure in solution. The comparison of experimental ECD and VCD spectra with those predicted by time-dependent DFT (TD-DFT) calculations is the standard method for assigning the absolute configuration of chiral molecules. To date, specific chiroptical studies on chiral derivatives of the pyrido[3,2-d]pyrimidine scaffold are not widely documented in scientific literature.
Tautomerism and Isomerism Investigations
Isomerism is a key feature of pyridopyrimidines. The fusion of a pyridine and a pyrimidine ring can result in four different constitutional isomers: pyrido[2,3-d]-, pyrido[3,2-d]-, pyrido[3,4-d]-, and pyrido[4,3-d]pyrimidine, depending on the position of the nitrogen atoms and the fusion points. tandfonline.com this compound is one specific constitutional isomer within this family.
Tautomerism , the interconversion of constitutional isomers, typically through the migration of a proton, is a significant consideration for pyridopyrimidine derivatives, especially those bearing hydroxyl, amino, or thiol substituents. The parent this compound, lacking such groups, exists predominantly in the form shown. However, its analogues can exhibit complex tautomeric equilibria.
A classic and well-studied example in a related heterocyclic system is the equilibrium between 2-hydroxypyridine (B17775) and its tautomer, 2-pyridone. wuxibiology.com The position of this equilibrium is highly sensitive to the solvent environment. wuxibiology.com Similarly, for a hypothetical 4-hydroxypyrido[3,2-d]pyrimidine analogue, a keto-enol tautomerism would be expected, leading to an equilibrium between the hydroxy form (enol) and an oxo- form (keto).
Potential Tautomeric Forms in Substituted Pyrido[3,2-d]pyrimidines:
Amino-Imino Tautomerism: An amino-substituted analogue, such as 4-aminopyrido[3,2-d]pyrimidine, could exist in equilibrium with its imino tautomer. Spectroscopic studies, particularly NMR, are instrumental in identifying the predominant form in solution.
Keto-Enol Tautomerism: A hydroxy-substituted analogue would exhibit keto-enol tautomerism. The keto form (a pyridopyrimidinone) is often the more stable tautomer in many heterocyclic systems. ias.ac.innih.gov
Thione-Thiol Tautomerism: A mercapto- (or thiol-) substituted analogue would exist in equilibrium between the thione (=S) and thiol (-SH) forms.
The study of these tautomeric equilibria is critical, as different tautomers possess distinct electronic properties, hydrogen bonding capabilities, and three-dimensional shapes. These differences can profoundly impact the molecule's biological activity and its interactions with physiological targets. ias.ac.in For instance, the ability of a molecule to act as a hydrogen bond donor or acceptor can be altered by a tautomeric shift, which in turn affects its binding to a receptor or enzyme.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-methylpyrimidine |
| Pyrido[2,3-d]pyrimidine |
| Pyridine |
| Pyrimidine |
| 2-hydroxypyridine |
| 2-pyridone |
| Pyrido[3,4-d]pyrimidine |
| Pyrido[4,3-d]pyrimidine |
| 4-aminopyrido[3,2-d]pyrimidine |
Theoretical and Computational Investigations of 4 Methylpyrido 3,2 D Pyrimidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular properties of 4-Methylpyrido[3,2-d]pyrimidine from first principles. These methods, particularly Density Functional Theory (DFT), are widely used to explore the electronic structure and energetic properties of organic molecules.
Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For molecules like this compound, DFT is employed to determine the most stable three-dimensional arrangement of its atoms, known as the ground state geometry. By optimizing the molecular structure, researchers can obtain precise information on bond lengths, bond angles, and dihedral angles.
While specific data for this compound is scarce, DFT studies on other pyrimidine (B1678525) derivatives have shown that the calculated bond lengths and angles are generally in good agreement with experimental data obtained from X-ray crystallography. mdpi.com
Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Pyrimidine Derivatives
| Functional | Basis Set | Application | Reference |
| B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies, FMO, MEP | physchemres.org |
| B3LYP | 6-31G+(d,p) | Geometry Optimization, FMO, MEP | nih.gov |
| M06-2X | 6-31+G(d) | Reaction Mechanism Studies | mdpi.com |
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. irjweb.com
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For various pyrimidine derivatives, the HOMO and LUMO energies have been calculated using DFT. irjweb.comresearchgate.net These calculations help in predicting the regions of the molecule that are susceptible to electrophilic and nucleophilic attack. For this compound, the nitrogen atoms in the pyrimidine and pyridine (B92270) rings are expected to influence the distribution of the HOMO and LUMO orbitals significantly.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrimidine Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2613 |
| LUMO | -0.8844 |
| HOMO-LUMO Gap | 5.3769 |
| Data is for a representative N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine and serves as an example of typical values obtained from DFT calculations. irjweb.com |
Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential. researchgate.netresearchgate.net
For this compound, the nitrogen atoms of the heterocyclic rings are expected to be electron-rich regions, appearing as red or yellow on the MEP map. These sites would be the most likely points for protonation and interaction with electrophiles. The hydrogen atoms of the methyl group and the aromatic rings would likely be in the electron-deficient, blue regions. Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, provides quantitative values for the charges on individual atoms, complementing the qualitative picture provided by the MEP map.
Prediction of Spectroscopic Parameters (e.g., NMR shielding constants, vibrational frequencies)
Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.
Vibrational Frequencies: The vibrational spectrum of a molecule, typically measured using Infrared (IR) and Raman spectroscopy, provides a fingerprint of its structure. DFT calculations can predict the vibrational frequencies and their corresponding intensities. A comparison of the calculated and experimental vibrational spectra can help in the assignment of vibrational modes to specific bonds and functional groups within the molecule. For instance, in a study on a dihydropyrimidinone derivative, DFT calculations at the B3LYP/6-311++G(d,p) level of theory showed a good correlation with the experimental FT-IR spectrum. physchemres.org
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide insights into the conformational flexibility of this compound, revealing the different shapes it can adopt and the energy barriers between these conformations. This is particularly important for understanding how the molecule might interact with biological targets, such as enzymes or receptors.
Furthermore, MD simulations can be used to investigate the effects of solvents on the structure and properties of the molecule. The interactions between the solute (this compound) and the solvent molecules can influence its conformation and reactivity. For example, a study on pyrido[3,4-d]pyrimidine (B3350098) inhibitors used MD simulations to understand their binding modes within the active site of a protein kinase. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. While specific MD studies on the solvation of this compound are not available, the principles can be applied to understand how it would behave in different solvent environments, such as water or organic solvents. researchgate.net
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry can be used to model chemical reactions, providing detailed information about the reaction mechanism and the energies of reactants, products, and transition states. This is particularly useful for understanding the synthesis of complex molecules like this compound.
For example, a theoretical study on the synthesis of pyrido[2,3-d]pyrimidines elucidated the reaction mechanism by calculating the free energy profiles for different reaction pathways. mdpi.com This study identified the rate-determining step and provided a deeper understanding of the reaction conditions required for efficient synthesis. Similar computational approaches could be applied to investigate the synthesis of this compound. By modeling the proposed reaction steps, such as condensation and cyclization, and locating the transition state structures, one can predict the feasibility of a synthetic route and identify potential intermediates. mdpi.comnih.gov This information can be invaluable for optimizing reaction conditions and developing new synthetic strategies.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies that aim to correlate the structural or physicochemical properties of compounds with their activities or other properties. These models are built by calculating a set of theoretical molecular descriptors and using statistical methods to find a correlation with an observed property.
For the pyridopyrimidine class of compounds, QSPR/QSAR studies have been instrumental in understanding how structural modifications influence biological activity. For instance, analyses of pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown that steric features of the molecule, along with other physicochemical parameters, significantly affect their biological function. nih.gov These studies typically involve the calculation of a wide array of theoretical descriptors that can be categorized as constitutional, topological, geometric, and electronic. While a specific QSPR model for this compound has not been published, the same principles would apply. Theoretical descriptors would be calculated from its 2D and 3D structures to predict various properties without the need for experimental measurement.
Table 1: Common Theoretical Descriptors in QSPR/QSAR Studies
| Descriptor Category | Example Descriptors | Information Encoded |
| Constitutional | Molecular Weight, Atom Count, Number of Rotatable Bonds | Basic molecular composition and size. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching of the molecular skeleton. |
| Geometric (3D) | Molecular Surface Area, Molecular Volume, Shadow Indices | Three-dimensional size and shape of the molecule. |
| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Distribution of electrons and orbital energies within the molecule. |
| Physicochemical | Polar Surface Area (PSA), LogP | Polarity and lipophilicity, crucial for membrane permeability. |
This table presents examples of theoretical descriptors commonly used in QSPR and QSAR studies for heterocyclic compounds like pyridopyrimidines.
Prediction of Acidity/Basicity (pKa) and Lipophilicity (LogP) using Computational Methods
The acid dissociation constant (pKa) and the partition coefficient (LogP) are fundamental physicochemical properties that govern a molecule's behavior in biological systems, including its absorption and distribution. Computational methods offer a rapid means to estimate these values, guiding the selection and optimization of compounds in research.
Prediction of pKa: The pKa of this compound, which contains basic nitrogen atoms in its bicyclic core, can be predicted using several computational approaches. These range from rapid, empirical methods based on fragment contributions to more rigorous quantum mechanical calculations. researchgate.net Semi-empirical quantum chemical methods, for example, can provide pKa predictions with reasonable accuracy for drug-like molecules by calculating the energetics of protonation in a simulated aqueous environment. researchgate.net The accuracy of these predictions can vary, with reported root-mean-square errors (RMSE) often in the range of 1.0 to 1.6 pH units for diverse sets of molecules. researchgate.net
Prediction of LogP: LogP, a measure of a compound's lipophilicity, is critical for predicting its ability to cross cell membranes. A variety of computational models are available for LogP prediction, from atom-based and fragment-based methods to whole-molecule property-based approaches. nih.gov For complex molecules, methods that calculate the free energy of solvation in both n-octanol and water, often using molecular mechanics or quantum mechanics in combination with continuum solvent models, can be applied. nih.gov While a specific computationally predicted LogP value for this compound is not available, studies on related heterocyclic systems demonstrate the utility of these predictive tools.
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is used to predict the binding affinity and interaction geometry of a ligand within the active site of a target protein. While no specific docking studies for this compound are published, extensive research on related pyrido[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives provides a clear blueprint for how such an analysis would be conducted. nih.govnih.gov
In these studies, the ligand is placed into the binding site of a protein of interest, and its conformational flexibility is explored to find the most stable binding pose, which is ranked using a scoring function. The results reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For example, docking studies of pyrido[3,4-d]pyrimidine inhibitors with the Monopolar spindle 1 (Mps1) kinase revealed that the pyrimidine ring often forms critical hydrogen bonds with hinge region residues like Gly605, while other parts of the molecule engage in hydrophobic interactions. nih.gov Similarly, analyses of pyrido[2,3-d]pyrimidine inhibitors with the Epidermal Growth Factor Receptor (EGFR) kinase show hydrogen bonding with key methionine residues in the hinge region. nih.gov
A hypothetical docking of this compound into a kinase active site would likely show the pyridopyrimidine core acting as a "hinge-binder," forming hydrogen bonds via its nitrogen atoms, while the 4-methyl group would occupy a nearby hydrophobic pocket. The predicted binding energy would provide an estimate of the compound's affinity for the target.
Table 2: Representative Molecular Docking Data for a Pyrido[2,3-d]pyrimidine Derivative
| Target Protein | PDB Code | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| DNA Gyrase (E. coli) | 7P2M | Quinoline-pyrido[2,3-d]pyrimidine derivative (Cpd 10) | -8.90 | ASP 78, GLY 82, ARG 81 | Hydrogen Bond, Pi-Alkyl |
| KPC-2 Carbapenemase | 7NWL | Quinoline-pyrido[2,3-d]pyrimidine derivative (Cpd 11) | -8.40 | THR 237, SER 70, GLN 134 | Hydrogen Bond, Pi-Sigma |
| Sterol 14-alpha demethylase | 5V5Z | Quinoline-pyrido[2,3-d]pyrimidine derivative (Cpd 10) | -10.20 | TYR 132, HIE 377, MET 508 | Hydrogen Bond, Pi-Sulfur, Pi-Pi |
This table is based on data for derivatives of the related pyrido[2,3-d]pyrimidine scaffold to illustrate typical molecular docking results. mdpi.com The specific interactions and energies for this compound would depend on the specific protein target.
Mechanistic Exploration of Ligand Target Interactions Involving 4 Methylpyrido 3,2 D Pyrimidine Analogues
Design Principles for Molecular Recognition (e.g., hydrogen bond donors/acceptors, hydrophobic interactions)
The interaction between a ligand, such as a 4-methylpyrido[3,2-d]pyrimidine analogue, and its biological target is governed by fundamental principles of molecular recognition. These non-covalent interactions, though individually weak, collectively determine the binding affinity and specificity of the compound.
Key to the design of pyridopyrimidine-based inhibitors is the strategic placement of hydrogen bond donors and acceptors. The nitrogen atoms within the fused ring system are crucial hydrogen bond acceptors. nih.govnih.gov For many kinase inhibitors, this heterocyclic core mimics the adenine (B156593) base of ATP, allowing it to fit into the ATP-binding pocket and form hydrogen bonds with the conserved "hinge" region of the kinase. nih.govnih.gov For example, in studies of pyrido[3,4-d]pyrimidine (B3350098) inhibitors of Monopolar spindle 1 (Mps1) kinase, the pyrimidine (B1678525) ring was observed to form a critical hydrogen bond with the backbone amide of residue Gly605 in the hinge region. mdpi.comnih.govnih.gov Further modifications, such as the introduction of a 3-cyano group, can provide additional polar interactions. mdpi.com Similarly, hydroxyl groups on substituents can act as hydrogen bond donors, as seen in the interaction with the carboxylic acid group of an aspartate residue in the PI3Kα active site. nih.gov
Hydrophobic interactions are equally critical for achieving potent and selective binding. These interactions occur between nonpolar regions of the ligand and hydrophobic pockets within the target protein. In the case of Mps1 inhibitors, the pyrido[3,4-d]pyrimidine skeleton engages in strong hydrophobic interactions with the hinge region. mdpi.comnih.gov The design of these molecules often includes aryl or alkyl groups that can occupy hydrophobic pockets, displacing water molecules and resulting in a favorable entropic contribution to the binding energy. Van der Waals forces and nonpolar solvation energies are the primary drivers for the favorable binding of these inhibitors. mdpi.comnih.govnih.gov The strategic combination of specific hydrogen bonds and optimized hydrophobic interactions is a guiding principle in the rational design of potent this compound analogues.
In Vitro Biochemical Investigations of Enzyme Inhibition Mechanisms at the Molecular Level
In vitro biochemical assays are fundamental to understanding the inhibitory activity of this compound analogues at a molecular level. These assays quantify the potency of compounds against purified enzymes and can elucidate their mechanism of inhibition.
A common approach involves measuring the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. For instance, a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives were evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, with the most promising compound showing an IC₅₀ value of 13 nM against the EGFRL858R/T790M mutant. nih.gov Another analogue, Seletalisib, a pyrido[3,2-d]pyrimidine (B1256433) derivative, was identified as a potent and selective ATP-competitive inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). nih.gov
Beyond IC₅₀ values, kinetic studies are performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Novel pyrimidine derivatives have been shown to inhibit a range of metabolic enzymes with Ki values in the nanomolar range. researchgate.net For example, these compounds displayed Ki values between 18.21 and 136.35 nM against human carbonic anhydrase II. researchgate.net Lineweaver-Burk plots, derived from measuring reaction velocities at different substrate and inhibitor concentrations, are often used to visualize the inhibition type. researchgate.net
The following table summarizes the in vitro inhibitory activities of various pyridopyrimidine analogues against different enzyme targets.
| Compound Class | Target Enzyme | Potency (IC₅₀ / Kᵢ) | Reference |
| Pyrido[2,3-d]pyrimidine derivative (B1) | EGFRL858R/T790M | IC₅₀ = 13 nM | nih.gov |
| Pyrido[3,2-d]pyrimidine (Seletalisib) | PI3Kδ | - | nih.gov |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines | Phosphodiesterase 4 (PDE4) | IC₅₀ values in nM range | researchgate.net |
| Novel pyrimidine derivatives | Human Carbonic Anhydrase II | Kᵢ = 18.21–136.35 nM | researchgate.net |
| Novel pyrimidine derivatives | Acetylcholinesterase (AChE) | Kᵢ = 33.15–52.98 nM | researchgate.net |
These biochemical investigations provide the quantitative data necessary for structure-activity relationship studies and are the first step in validating the therapeutic potential of a new chemical entity.
Receptor Binding Studies and Ligand Affinity Profiling in Cell-Free Systems
To understand the selectivity of this compound analogues, their binding affinity is profiled against a wide range of potential targets in cell-free systems. This is crucial as many inhibitors, particularly kinase inhibitors, can bind to multiple targets, leading to off-target effects.
Large-scale kinase panel screening is a common strategy. In one study, a library of aminopyrimidine analogues was screened against a panel of kinases to assess their selectivity. nih.gov This approach provides a "selectivity score" by quantifying the percentage of inhibition at a fixed concentration (e.g., 1 µM) across hundreds of kinases. nih.gov Such screens revealed that specific substitutions on the pyrimidine core could significantly enhance kinome-wide selectivity. nih.gov
Fluorescence-based techniques are also employed to measure direct binding. Fluorescence polarization (FP) assays, for example, were used to measure the binding affinity of substituted pyrido[2,3-d]pyrimidines to RNA targets. nih.gov This method relies on the change in polarization of a fluorescently labeled probe upon binding to the larger target molecule in the presence of a competing ligand.
More recently, advanced techniques like the NanoBRET™ Target Engagement assay have been used. nih.gov This assay measures ligand binding directly within living cells but can be adapted for cell-free systems. It uses bioluminescence resonance energy transfer (BRET) between a luciferase-tagged target protein and a fluorescent tracer. A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal, which can be used to determine the compound's affinity. These cell-free binding and profiling studies are essential for selecting compounds with the desired target engagement profile and minimal off-target activity for further development.
Structure-Activity Relationship (SAR) Studies for Rational Compound Design
Structure-Activity Relationship (SAR) studies are the cornerstone of rational drug design, providing a systematic understanding of how chemical modifications to a core scaffold affect biological activity. nih.gov For analogues of this compound, SAR studies guide the optimization of potency and selectivity.
In a study focused on developing PI3K/mTOR inhibitors based on the 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine scaffold, a detailed SAR was established. nih.gov It was found that:
Position 4: A morpholine (B109124) group was optimal for binding to the hinge region of both PI3Kα and mTOR.
Position 7: Introducing different substituents at this position modulated the activity and selectivity. For example, small alkoxy groups were well-tolerated.
Position 2: The nature of the aryl substituent at this position was critical. A 3-hydroxyphenyl group was identified as key for interacting with a specific aspartate residue (Asp2195) in the PI3K active site, significantly enhancing potency. nih.gov
Similarly, SAR studies on pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase 4 (PDE4) inhibitors revealed that a gem-dimethylcycloalkyl moiety fused to the pyridine (B92270) ring was a key element for achieving high affinity for the enzyme. researchgate.net
These studies often involve the synthesis of a matrix of compounds where specific positions on the scaffold are systematically varied. The resulting changes in inhibitory activity (e.g., IC₅₀ values) are then correlated with the structural modifications. This iterative process of design, synthesis, and testing allows medicinal chemists to build a comprehensive model of the pharmacophore, highlighting which chemical features are essential for activity and which can be modified to fine-tune properties like selectivity and metabolic stability. nih.govnih.gov
The table below illustrates a simplified SAR for a generic pyridopyrimidine scaffold based on findings from various studies.
| Position of Substitution | Modification | Effect on Activity | Reference |
| Position 2 (Aryl) | Addition of 3-hydroxy group | Increased potency against PI3Kα | nih.gov |
| Position 4 | Morpholine group | Optimal for hinge binding in PI3K/mTOR | nih.gov |
| Fused Ring (Pyridine) | Addition of gem-dimethylcycloalkyl | Increased affinity for PDE4 | researchgate.net |
| General | N8-ethyl vs. N8-methyl | 4-fold increase in activity | nih.gov |
Development of Molecular Probes for Target Identification
While many pyridopyrimidine analogues are designed with a specific target in mind, identifying all cellular targets (on- and off-targets) is crucial for understanding their full biological effect. To this end, these compounds can be converted into molecular probes for use in chemical proteomics experiments.
A powerful technique for target identification is affinity chromatography. In this approach, a bioactive molecule, such as a pyrido[2,3-d]pyrimidine derivative, is chemically modified with a linker and immobilized on a solid support (e.g., sepharose beads) to create an affinity column. researchgate.net A cell lysate is then passed over this column. Proteins that bind to the immobilized inhibitor are captured, while non-binding proteins are washed away. The captured proteins can then be specifically eluted and identified using mass spectrometry.
Using this method, an immobilized pyrido[2,3-d]pyrimidine inhibitor (PP58) was used to successfully identify more than 30 interacting protein kinases from a HeLa cell extract. researchgate.net This demonstrates the utility of these compounds as broad-spectrum probes to map a significant portion of the cellular kinome. Such studies are invaluable for discovering novel targets for existing compounds and for understanding the molecular basis of a drug's phenotypic effects or toxicity. These molecular probes serve as essential tools to move from an observed cellular effect to the identification of the specific protein(s) responsible. researchgate.net
Investigations into Mode of Action at the Subcellular Level (e.g., protein-protein interactions, nucleic acid binding)
Beyond direct enzyme inhibition, it is important to investigate how this compound analogues affect cellular processes at the subcellular level. This can involve disrupting protein-protein interactions or, in some cases, binding to nucleic acids.
A compelling example of this is seen in studies of myotonic dystrophy, a disease caused by expanded CUG nucleotide repeats in RNA. These toxic RNA repeats sequester essential splicing proteins, such as Muscleblind-like 1 (MBNL1), leading to downstream cellular dysfunction. Substituted pyrido[2,3-d]pyrimidines have been investigated for their ability to bind to these expanded RNA repeats (rCUGexp). nih.gov By binding to the RNA, these small molecules can disrupt the rCUGexp-MBNL1 protein interaction, releasing the sequestered protein and restoring its normal function. The binding of these compounds to the RNA was confirmed using biophysical methods like fluorescence polarization and FISH (Fluorescence In Situ Hybridization) in cells. nih.gov
In the context of cancer, the mode of action often relates to the disruption of signaling pathways that control cell proliferation and survival. Inhibitors of kinases like Mps1, which are based on the pyrido[3,4-d]pyrimidine scaffold, interfere with the mitotic checkpoint signaling pathway, a critical process for ensuring proper chromosome segregation during cell division. mdpi.comnih.govnih.gov Similarly, EGFR inhibitors based on the pyrido[2,3-d]pyrimidine scaffold have been shown to induce apoptosis and cause cell cycle arrest at the G₂/M phase in cancer cells, demonstrating a clear impact on fundamental subcellular machinery. nih.gov These investigations connect the molecular-level inhibition of a single target to its broader consequences on cellular function and fate.
Applications in Chemical Synthesis and Materials Science
4-Methylpyrido[3,2-d]pyrimidine as a Privileged Scaffold in Heterocyclic Chemistry
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point in drug discovery and medicinal chemistry. Pyrido[3,2-d]pyrimidines, a class to which this compound belongs, are considered a significant heterocyclic system. researchgate.netjocpr.com Although the pyrido[3,2-d]pyrimidine (B1256433) isomer is noted as being less described in scientific literature compared to its other isomers due to more complex and often expensive synthetic routes, its derivatives have shown important biological activities. jocpr.com
The fusion of a pyridine (B92270) and a pyrimidine (B1678525) ring creates a rigid, planar, and electron-deficient aromatic system rich in nitrogen atoms. This structure is a bioisostere for purines, allowing it to interact with a wide range of biological macromolecules. The nitrogen atoms can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking interactions, both of which are crucial for molecular recognition at the active sites of enzymes and receptors.
The pyrido[3,2-d]pyrimidine scaffold has been identified as the core of molecules that act as tyrosine kinase inhibitors, dihydrofolate reductase inhibitors, and immunosuppressive agents. jocpr.com The introduction of a methyl group at the 4-position can significantly influence the scaffold's properties by:
Modifying Electronic Properties: The electron-donating nature of the methyl group can alter the electron density distribution across the fused ring system.
Enhancing Solubility: The methyl group can affect the lipophilicity of the molecule, influencing its solubility and pharmacokinetic properties.
Providing a Steric Handle: The methyl group can introduce steric hindrance that may lead to more selective binding with a target protein.
The versatility of the this compound scaffold allows for further chemical modifications at various positions, enabling the generation of large libraries of derivatives for screening against different therapeutic targets. researchgate.netpitt.edu
Utility as Synthetic Intermediates for Complex Organic Molecules
This compound serves as a crucial building block for the synthesis of more elaborate organic molecules. Its inherent reactivity allows for a variety of chemical transformations, making it a versatile intermediate. The synthesis of complex derivatives often starts with the core pyridopyrimidine structure, which is then elaborated through sequential reactions. researchgate.net
For instance, synthetic strategies developed for related pyridopyrimidine systems can be adapted. A common approach involves the functionalization of a pre-formed pyridopyrimidine ring. Synthetic routes often start from appropriately substituted pyrimidine or pyridine precursors. For example, the synthesis of pyrido[2,3-d]pyrimidines can begin with a 4-aminopyrimidine, with the pyridine ring being formed through the addition of a three-carbon or two-carbon unit. jocpr.com Another example, the synthesis of pyrido[3,4-d]pyrimidine (B3350098) derivatives, has been achieved through a sequence involving the displacement of a chloro-substituent, oxidation with m-CPBA to form a sulfone, and subsequent displacement with a formamide. nih.gov
These methodologies highlight the potential reaction pathways applicable to the this compound core for creating more complex structures. Functional groups can be introduced onto the pyridine or pyrimidine ring, allowing for cross-coupling reactions, nucleophilic substitutions, or condensations to build larger molecular architectures.
Table 1: Potential Synthetic Transformations for this compound
| Reaction Type | Reagents & Conditions (Illustrative) | Resulting Structure |
| Nucleophilic Aromatic Substitution | Amine, elevated temperature | Introduction of an amino group on the ring |
| Oxidation | m-CPBA | Formation of an N-oxide |
| Halogenation | N-Halosuccinimide | Introduction of a halogen atom for cross-coupling |
| Cross-Coupling (e.g., Suzuki) | Boronic acid, Pd catalyst, base | Formation of a new C-C bond |
Exploration in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The nitrogen atoms present in the this compound scaffold make it an excellent candidate for use as a ligand in coordination chemistry. Both the pyridine nitrogen and the pyrimidine nitrogens possess lone pairs of electrons that can coordinate to metal ions. This ability to act as a multidentate ligand opens up possibilities for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). nih.gov
MOFs are crystalline materials composed of metal ions or clusters linked together by organic ligands, creating porous structures with high surface areas. The properties of a MOF, such as its pore size, shape, and surface functionality, are determined by the geometry of the metal coordination sphere and the structure of the organic linker.
While specific research on this compound as a ligand for MOFs is not extensively documented, studies on similar nitrogen-containing heterocyclic ligands provide a strong basis for its potential. For example, a multidentate ligand incorporating imidazole (B134444) and pyridine units has been successfully used to synthesize four different three-dimensional porous Cd(II)-MOFs. nih.gov In these structures, the nitrogen atoms of the heterocyclic rings coordinate to the cadmium ions, forming stable, porous frameworks. nih.gov The resulting MOFs demonstrated different CO2 adsorption capacities depending on the specific anions present in their pores. nih.gov
The this compound molecule could potentially act as a bidentate or tridentate ligand, bridging multiple metal centers to form robust 2D or 3D networks. The rigidity of the fused ring system would contribute to the formation of well-defined and stable porous materials. These potential MOFs could find applications in gas storage, separation, and catalysis.
Potential in Functional Materials: Dyes, Pigments, and Optoelectronic Applications
The extended π-conjugated system of the this compound scaffold is a key feature that suggests its potential for use in functional organic materials. Aromatic and heteroaromatic compounds with extensive π-systems often exhibit interesting photophysical properties, such as strong absorption and emission of light, making them suitable for applications as dyes, pigments, and components in optoelectronic devices.
The electronic properties of the this compound core can be tuned by chemical modification. By introducing electron-donating or electron-withdrawing groups at different positions on the ring system, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be modulated. This tuning of the HOMO-LUMO gap directly influences the color of the compound (absorption) and its potential for fluorescence (emission).
Although specific applications of this compound in this area are still emerging, the broader class of pyridopyrimidines has been explored for such purposes. The inherent thermal and chemical stability of the fused heterocyclic system is also a desirable characteristic for materials used in electronic devices, where durability is critical. Potential applications could include:
Organic Light-Emitting Diodes (OLEDs): As an emissive layer or host material.
Organic Photovoltaics (OPVs): As an electron-acceptor or electron-donor material.
Organic Dyes: For use in textiles, printing, or as sensitizers in dye-sensitized solar cells.
Further research into the synthesis of derivatives with tailored electronic properties could unlock the full potential of this scaffold in materials science.
Role in Catalysis as Ligands or Organocatalysts
The ability of this compound to coordinate with metal ions also makes it a promising ligand for homogeneous catalysis. In many catalytic cycles, the ligand plays a crucial role in stabilizing the metal center, modulating its reactivity, and influencing the stereoselectivity of the reaction.
The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold, a related structure, has been shown to coordinate to the metal ion in the active site of KDM4 histone lysine (B10760008) demethylase inhibitors. acs.org This demonstrates the capacity of the pyridopyrimidine core to act as a ligand in a biologically relevant metal-catalyzed process. The nitrogen atoms of the this compound ring system can form stable complexes with a variety of transition metals (e.g., palladium, rhodium, iridium) that are commonly used in catalysis. By designing chiral versions of this ligand, it may be possible to develop new asymmetric catalysts for producing enantiomerically pure compounds, which is of high importance in the pharmaceutical industry.
Furthermore, the basic nature of the nitrogen atoms in the this compound structure suggests a potential role in organocatalysis. Organocatalysts are small organic molecules that can catalyze chemical reactions without the need for a metal. The nitrogen atoms could function as Brønsted or Lewis bases, activating substrates and facilitating a range of organic transformations. This dual potential as both a ligand for metal-based catalysis and as a metal-free organocatalyst underscores the versatility of the this compound scaffold in modern synthetic chemistry.
Analytical Method Development for 4 Methylpyrido 3,2 D Pyrimidine
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of a compound from impurities and its subsequent quantification. For 4-Methylpyrido[3,2-d]pyrimidine, both high-performance liquid chromatography and gas chromatography offer viable analytical pathways.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. The analysis of pyrimidine (B1678525) derivatives is frequently carried out using reversed-phase HPLC. nist.gov
A typical HPLC method for a pyridopyrimidine derivative would involve a C18 or C8 stationary phase. nist.gov The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.gov A gradient elution may be employed to ensure the separation of the main compound from any potential impurities. Detection is commonly achieved using a UV detector, as pyrimidine structures inherently absorb UV light. nist.govresearchgate.net
For instance, a developed method for a potent pyrimidine derivative utilized a UV-VIS spectrophotometer for detection, with the compound being monitored at 275 nm. researchgate.net The linearity of this method was established in the concentration range of 50 to 150 μg/ml, demonstrating its suitability for quantitative analysis. researchgate.net Another study on a novel pyridine (B92270) derivative employed an isocratic RP-HPLC method with a diode array detector set at 220 nm. nih.gov
A hypothetical HPLC method for the purity assessment of this compound could be structured as follows:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 275 nm |
| Injection Volume | 10 µL |
This table represents a hypothetical HPLC method based on common practices for related compounds.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. jocpr.com When coupled with a mass spectrometer (GC-MS), it provides not only retention time data for separation but also mass spectral data for structural elucidation and confirmation. jocpr.com Nitrogen-containing heterocyclic compounds are amenable to GC-MS analysis, often after a derivatization step to increase their volatility. sapub.org
A thermal extraction-two-dimensional GC-MS method has been successfully developed for the quantitative assessment of various nitrogen-containing organic species. nih.gov This advanced technique offers high reproducibility and low detection limits, making it suitable for trace analysis. nih.gov The fragmentation patterns observed in the mass spectrum are key to identifying the compound and its impurities. The fragmentation of pyrimidine rings has been studied, and it is known that they can undergo cleavage, leading to characteristic fragment ions. sapub.orglcms.cz
A potential GC-MS method for this compound might involve the following parameters:
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150 °C |
| MS Scan Range | 40-450 amu |
This table represents a hypothetical GC-MS method based on common practices for related compounds.
While this compound itself is not chiral, derivatives of this scaffold can contain stereocenters. In such cases, chiral chromatography is essential to separate and quantify the enantiomers. A patent for small molecule inhibitors of NF-κB inducing kinase described the use of chiral preparative Supercritical Fluid Chromatography (SFC) to separate the enantiomers of a related heterocyclic compound. nist.gov The method utilized a CHIRALPAK AS-H column with a mobile phase of carbon dioxide and isopropanol (B130326) containing a small amount of diethylamine. nist.gov Detection was performed using UV at wavelengths between 220-254 nm. nist.gov This indicates that similar chiral separation methods could be developed for chiral derivatives of this compound.
Spectroscopic Methods for Quantification and Trace Analysis
Spectroscopic methods are invaluable for the quantification of compounds and for detecting them at very low concentrations.
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for determining the concentration of a compound in solution, provided it has a suitable chromophore. Pyrimidine and its derivatives are known to absorb light in the UV region. nih.govspectrabase.com A study on a potent pyrimidine derivative demonstrated the development and validation of a UV-VIS spectroscopic method for its estimation in bulk form. researchgate.net The compound was monitored at its maximum absorption wavelength (λmax) of 275 nm, and the method was found to be linear over a concentration range of 50 to 150 μg/ml. researchgate.net The effect of pH on the λmax of pyrimidines has also been noted, which is an important consideration when developing a quantitative method. spectrabase.com
A typical procedure for concentration determination of this compound using UV-Vis spectrophotometry would involve preparing a standard curve by measuring the absorbance of a series of solutions of known concentrations at the λmax.
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | ~275 nm (hypothetical, based on similar structures) researchgate.net |
| Solvent | Methanol or Acetonitrile |
| Linear Range | e.g., 5-25 µg/mL (hypothetical) |
| Correlation Coefficient (r²) | > 0.999 (typical requirement) |
This table represents hypothetical parameters for a UV-Vis spectrophotometric method.
Fluorescence spectroscopy is a highly sensitive technique that can be used for the detection and quantification of fluorescent compounds. While not all compounds fluoresce, some pyrimidine derivatives have been shown to exhibit this property. For example, imidazo[1,2-a]pyrimidines have been reported to fluoresce more intensely than their corresponding pyridine analogs. nist.gov Furthermore, the fluorescence of some pyridine-modified nucleosides has been shown to be sensitive to environmental factors such as pH, viscosity, and polarity. lcms.cz
The potential for this compound or its derivatives to be used as fluorescent probes would depend on their specific photophysical properties. If the compound is found to be fluorescent, a method could be developed to excite the molecule at its excitation maximum and measure the emission at its emission maximum, allowing for highly sensitive detection. The fluorescence of aminopyridines has also been investigated, suggesting that derivatization of the this compound core could be a strategy to introduce or enhance fluorescence. rsc.org
Electrophoretic Techniques for Separation and Characterization
Electrophoretic techniques, particularly capillary electrophoresis (CE), offer a powerful platform for the separation and characterization of this compound and its related substances. These methods are lauded for their high efficiency, rapid analysis times, and minimal sample and reagent consumption. The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. For neutral molecules like this compound, modifications to the standard capillary zone electrophoresis (CZE) technique are necessary.
Micellar electrokinetic chromatography (MEKC) is a highly suitable adaptation of CE for the analysis of neutral and charged compounds. news-medical.net In MEKC, a surfactant is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. wikipedia.orgnih.gov These micelles act as a pseudo-stationary phase, and separation is achieved based on the differential partitioning of analytes between the aqueous mobile phase and the hydrophobic interior of the micelles. wikipedia.orgnih.gov
While direct electrophoretic studies on this compound are not extensively documented in publicly available literature, the analytical principles can be effectively applied. Research on structurally similar pyrido[1,2-c]pyrimidine (B1258497) derivatives demonstrates the successful application of capillary electrophoresis for their separation and quantification. researchgate.net These studies provide a strong foundation for developing and validating a method for this compound.
A proposed capillary electrophoresis method for the analysis of this compound could be developed based on the conditions used for analogous compounds. researchgate.net Key parameters for method development would include the selection of the background electrolyte, its pH and concentration, the applied voltage, and the detection wavelength.
Table 1: Proposed Capillary Electrophoresis Method Parameters for this compound
| Parameter | Proposed Condition |
| Instrument | Capillary Electrophoresis System with UV Detector |
| Capillary | Fused-silica, e.g., 50 µm i.d., 30 cm total length |
| Background Electrolyte | Phosphate buffer |
| Buffer Concentration | 50-200 mM |
| pH | 3.0-8.0 |
| Applied Voltage | 5-15 kV |
| Detection Wavelength | 214 nm |
| Temperature | 20-25 °C |
This table is a proposed set of starting conditions based on methods developed for structurally similar compounds. researchgate.net
Method validation would be a critical step to ensure the reliability of the analytical procedure. This would involve assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. Based on studies of related pyridopyrimidine derivatives, a validated method is expected to demonstrate excellent performance characteristics. researchgate.net
Table 2: Anticipated Method Validation Data for the Analysis of this compound by Capillary Electrophoresis
| Validation Parameter | Expected Range/Value |
| Linearity (R²) | > 0.997 |
| Concentration Range | 200-1000 ng/mL |
| Limit of Quantification (LOQ) | 280-320 ng/mL |
| Recovery | 94-101% |
| Analysis Time | < 5 minutes |
This table presents expected validation data based on published results for analogous pyridopyrimidine derivatives. researchgate.net
The rapid analysis time, typically under five minutes, is a significant advantage of capillary electrophoresis methods. researchgate.net This allows for high-throughput screening and efficient quality control of this compound. The development of such an electrophoretic method would be a valuable contribution to the analytical toolkit for this class of compounds, enabling robust characterization and quality assessment.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The demand for environmentally benign and efficient chemical processes has spurred the development of green synthetic methodologies for nitrogen-containing heterocycles. nih.govnih.gov Future efforts in the synthesis of 4-Methylpyrido[3,2-d]pyrimidine and related structures will likely focus on several key areas of sustainability.
One major trend is the move towards one-pot, multicomponent reactions (MCRs) which enhance atom economy by combining multiple synthetic steps without isolating intermediates. researchgate.net The use of nano-catalysts, particularly magnetic nanoparticles, is gaining traction as they offer easy separation and recyclability, simplifying product purification and reducing waste. rsc.orgnih.gov For instance, nano-magnetite complexes and other nanocatalysts have been successfully employed in the green synthesis of various pyridopyrimidine derivatives. rsc.org
Furthermore, the exploration of alternative reaction media is a cornerstone of green chemistry. acs.org Methodologies employing water, polyethylene (B3416737) glycol (PEG), or ionic liquids as solvents, and even solvent-free conditions assisted by microwave or ultrasound irradiation, are being developed to reduce reliance on toxic organic solvents. nih.govacs.org Another promising strategy is the acceptorless dehydrogenative coupling (ADC) protocol, which uses abundant and renewable alcohols as starting materials and generates only water and hydrogen as byproducts, offering a significantly greener pathway to N-heterocycles. rsc.org
| Sustainable Synthetic Strategy | Key Advantages | Representative Examples |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified procedures. | One-pot synthesis of tetrahydropyrido[2,3-d]pyrimidines. rsc.org |
| Nanocatalysis | High efficiency, catalyst reusability, ease of separation. | Fe3O4 magnetic nanoparticles for pyridopyrimidine synthesis. rsc.org |
| Green Solvents/Conditions | Reduced toxicity, improved safety, potential for recycling. | Microwave-assisted synthesis in ionic liquids or solvent-free. nih.gov |
| Acceptorless Dehydrogenative Coupling (ADC) | Use of renewable alcohols, eco-friendly byproducts (H2, H2O). | Transition metal-catalyzed synthesis of N-heterocycles. rsc.org |
Advanced Computational Design of Next-Generation Pyrido[3,2-d]pyrimidines
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules with improved potency and selectivity. For the pyrido[3,2-d]pyrimidine (B1256433) scaffold, in silico methods are crucial for accelerating the design-synthesis-testing cycle. nih.gov
Molecular docking studies are routinely used to predict the binding modes of novel pyridopyrimidine derivatives within the active sites of target proteins, such as various kinases. nih.govrsc.org These studies help in understanding key interactions, like hydrogen bonds and van der Waals forces, that are critical for biological activity. For example, docking studies have elucidated the binding of pyrido[3,4-d]pyrimidine (B3350098) inhibitors to Monopolar spindle 1 (Mps1) kinase, identifying crucial amino acid residues for interaction. nih.gov
Beyond simple docking, more advanced techniques like molecular dynamics (MD) simulations provide insights into the dynamic nature of the ligand-protein complex, offering a more realistic picture of the binding event. nih.gov The combination of these methods with quantitative structure-activity relationship (QSAR) studies allows for the development of predictive models that can guide the design of next-generation inhibitors with enhanced profiles. Researchers are using these computational tools to design new pyrido[2,3-d]pyrimidine (B1209978) derivatives as potential inhibitors of targets like EGFR (Epidermal Growth Factor Receptor) and PIM-1 kinase. nih.govrsc.org
Mechanistic Understanding of Complex Biological Interactions
A deep understanding of how this compound and its analogs interact with their biological targets is fundamental to developing safer and more effective therapeutic agents. The pyridopyrimidine core is a well-established kinase inhibitor scaffold, acting competitively at the ATP-binding site of enzymes crucial for cell signaling, growth, and survival. nih.govrsc.org
Future research will delve deeper into the specific molecular mechanisms of action. This includes identifying not only the primary targets but also potential off-targets to better predict and mitigate side effects. For instance, studies on pyrido[3,4-d]pyrimidine inhibitors of MPS1 kinase revealed that introducing a methyl group to the core could suppress metabolism at a distant part of the molecule, significantly improving stability in human liver microsomes. nih.gov This highlights the subtle interplay between structure, metabolism, and activity.
Furthermore, elucidating the downstream effects of target inhibition is crucial. Research on pyrido[2,3-d]pyrimidine derivatives has shown they can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells by modulating specific signaling pathways. nih.govrsc.org Understanding these intricate pathways will be key to designing compounds for combination therapies and overcoming drug resistance.
Integration with Machine Learning for Accelerated Discovery
The convergence of artificial intelligence (AI) and medicinal chemistry is set to revolutionize drug discovery. Machine learning (ML) algorithms can analyze vast datasets of chemical structures and biological activities to identify novel patterns and predict the properties of new compounds, significantly accelerating the discovery process.
For the pyrido[3,2-d]pyrimidine scaffold, ML models can be trained to predict various properties, including:
Biological Activity: Predicting the potency of new analogs against specific targets like kinases or other enzymes.
ADMET Properties: Forecasting the absorption, distribution, metabolism, excretion, and toxicity profiles of virtual compounds, allowing for early-stage deselection of candidates with unfavorable properties.
Synthetic Accessibility: Assessing the feasibility of synthesizing novel designed compounds.
By integrating ML with computational design and high-throughput screening, researchers can more efficiently navigate the vast chemical space of possible pyridopyrimidine derivatives. This data-driven approach will help prioritize the synthesis of compounds with the highest probability of success, saving time and resources in the search for next-generation drugs.
Expansion into Unexplored Areas of Chemical and Materials Science
While the primary focus for pyridopyrimidines has been in medicinal chemistry, their unique chemical and photophysical properties suggest potential applications in other scientific domains. rsc.org The N-heterocyclic framework, with its electron-rich and electron-deficient regions, offers opportunities for the development of novel functional materials.
Future research could explore the use of this compound and its derivatives in:
Organic Electronics: The planar, aromatic structure of the pyridopyrimidine core could be exploited in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).
Sensing and Imaging: By attaching appropriate functional groups, pyridopyrimidine derivatives could be developed as fluorescent probes for detecting specific metal ions, anions, or biologically relevant molecules.
Catalysis: The nitrogen atoms in the heterocyclic system can act as ligands for metal centers, opening up possibilities for creating novel catalysts for a variety of organic transformations.
This expansion into materials science represents a new frontier for the pyridopyrimidine scaffold, moving beyond its established biological roles to create innovative technologies. rsc.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
